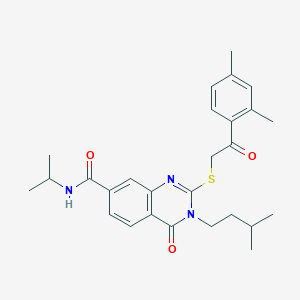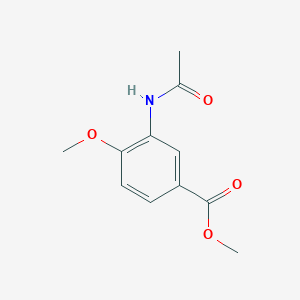
Methyl 3-acetamido-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-acetamido-4-methoxybenzoate” is a chemical compound with the molecular formula C11H13NO4 . It is also known by other names such as “Methyl 4- (acetyloxy)-3-methoxybenzoate” and "Benzoic acid, 4- (acetyloxy)-3-methoxy-, methyl ester" .
Synthesis Analysis
The synthesis of similar compounds has been reported in literature. For instance, a preparation method of “methyl 4-acetamido-5-chloro-2-methoxybenzoate” involves dissolving “methyl 4-acetamido-2-methoxybenzoate” in N,N-dimethyl formamide, adding N-chlorosuccimide, and carrying out a heat insulation reaction . Another synthesis of gefitinib starts from “methyl 3-hydroxy-4-methoxybenzoate” and involves alkylation, nitration, reduction, cyclization, chlorination and two successive amination reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The structure is also available as a 2D Mol file or as a computed 3D SD file .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Schiff bases derived from 2-acetamidobenzaldehyde and benzothiazole, including compounds similar to Methyl 3-acetamido-4-methoxybenzoate, have been used to create zinc complexes. These complexes showed significant antibacterial properties against pathogens like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).
Anticoccidial Activity
- Derivatives of this compound have demonstrated anti-coccidial activity, which is significant for treating parasitic infections in poultry and other animals (Rogers et al., 1964).
Antimicrobial and Antifungal Properties
- Analogues of this compound, such as those found in griseofulvin derivatives from marine fungi, exhibit notable antimicrobial and antifungal activities. These properties are relevant in developing new drugs for treating bacterial and fungal infections (Xia et al., 2011).
Anticancer Potential
- Some 4-thiazolidinones with a benzothiazole moiety, structurally related to this compound, have shown anticancer activity in vitro, indicating potential use in developing new cancer therapies (Havrylyuk et al., 2010).
Metabolic Studies
- Studies on the metabolism of benzophenone-3, a compound structurally similar to this compound, have provided insights into how these compounds are processed by the liver. Such studies are crucial for understanding the drug metabolism and potential toxicological effects (Watanabe et al., 2015).
Environmental Impact
- Research into the metabolism of methoxybenzoic acids by anaerobic bacteria, including derivatives of this compound, helps understand the environmental fate of these compounds. This is crucial for assessing their impact on ecosystems and potential bioremediation strategies (Deweerd et al., 1988).
Solubility and Pharmaceutical Applications
- The solubility properties of related compounds, such as parabens, have been studied for their pharmaceutical significance. Understanding the solubility and stability of these compounds aids in the formulation of effective and safe pharmaceuticals (Grant et al., 1984).
Safety and Hazards
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by Methyl 3-acetamido-4-methoxybenzoate are currently unknown . The downstream effects of these pathway alterations would depend on the specific roles of the affected proteins or enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy.
Eigenschaften
IUPAC Name |
methyl 3-acetamido-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-7(13)12-9-6-8(11(14)16-3)4-5-10(9)15-2/h4-6H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDSGIMUUZCBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929528.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2929530.png)
![3-(3,4-Dimethylphenyl)-8-(2-methylbenzyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2929531.png)

![8-(4-methoxyphenyl)-4-oxo-N-(pyridin-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2929534.png)
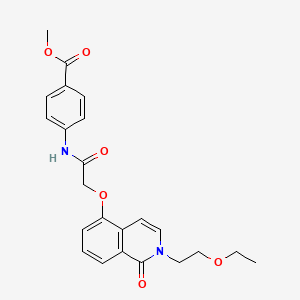
![N-[2-(2-Oxo-1,3-oxazinan-3-yl)ethyl]acetamide](/img/structure/B2929537.png)
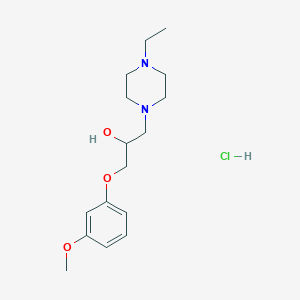
![2-(4-chlorophenoxy)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methylpropanamide](/img/structure/B2929540.png)
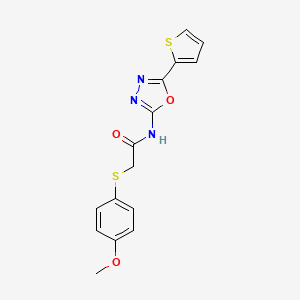
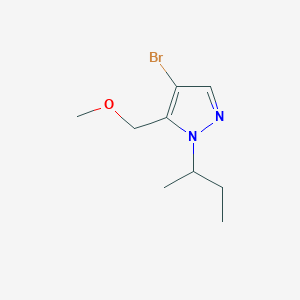
![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)
